molecular formula C16H21ClN2O3 B554943 3-Phenyl-L-serine CAS No. 6254-48-4

3-Phenyl-L-serine

Cat. No. B554943
CAS RN: 6254-48-4
M. Wt: 181.19 g/mol
InChI Key: VCRXITKKWBOQRZ-ZOWNYOTGSA-N
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Description

3-Phenyl-L-serine (3-PS) is an important amino acid derivative that has a wide range of applications in the scientific community. It is also known as L-threo-Phenylserine and is a valuable chiral synthon . It is a L-phenylalanine derivative carrying a hydroxy substituent at position 3 .


Synthesis Analysis

The synthesis of 3-Phenyl-L-serine can be achieved from Benzaldehyde and Glycine . It is also used as a building block of peptide antibiotics .


Molecular Structure Analysis

The molecular formula of 3-Phenyl-L-serine is C9H11NO3 . It has a molecular weight of 181.19 . The structure includes a phenyl group attached to the L-serine molecule .


Chemical Reactions Analysis

3-Phenyl-L-serine is a valuable chiral synthon, which means it is used as a building block in the synthesis of other complex molecules . It has been used for obtaining β-mercaptophenylalanine .


Physical And Chemical Properties Analysis

3-Phenyl-L-serine has a melting point of 178-181°C . It is slightly soluble in acetonitrile and sparingly soluble in methanol and water . It is a solid substance and its color ranges from white to off-white .

Scientific Research Applications

  • Serine's Metabolic Importance : L-serine, synthesized from the glycolytic intermediate 3-phosphoglycerate, is crucial for producing proteins, membrane lipids, nucleotides, and neuroactive amino acids like d-serine and glycine. It's particularly vital in the brain, where it's involved in neuron-glial relationships and may support energy metabolism in differentiating neurons and other glia cells (Yamasaki et al., 2001).

  • Serine in Cancer : L-serine synthesis is linked to cancer, with the enzyme PHGDH (D-3-phosphoglycerate dehydrogenase) playing a critical role. PHGDH is highly expressed in some tumors, influencing the serine biosynthesis pathway and possibly promoting tumor growth (Zhao et al., 2020).

  • Serine Biosynthesis Pathways : In cyanobacteria, the phosphorylated pathway for serine biosynthesis, including the conversion of D-3-phosphoglycerate to L-serine, is essential for the overall serine pool, indicating its significant role in microorganisms (Klemke et al., 2015).

  • Neuroglial and Glioglial Relationships : L-serine synthesized by glial cells is crucial for brain function, supporting neuron survival and differentiation. The enzyme 3-phosphoglycerate dehydrogenase (3PGDH) is expressed preferentially in specific glial cells, emphasizing the importance of L-serine in neural metabolism (Furuya & Watanabe, 2003).

  • L-Serine Production Engineering : Research on Corynebacterium glutamicum for L-serine production has shown that genetic modifications can enhance L-serine yield, demonstrating its industrial and biotechnological importance (Zhang et al., 2019).

  • Serine Deficiency Disorders : Defects in serine biosynthesis enzymes lead to severe neurological symptoms, highlighting the critical role of L-serine in the nervous system. Treatment with L-serine has shown benefits in preventing or ameliorating symptoms if started early (El-Hattab, 2016).

  • Role in Necrosis Signaling : The receptor-interacting serine-threonine kinase 3 (RIP3), a key molecule in necrosis signaling, involves serine in its pathway, indicating a role in physiological and pathological conditions like tissue damage and immunity (Sun et al., 2012).

Safety And Hazards

While specific safety data for 3-Phenyl-L-serine was not found, it is generally recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling similar chemical compounds .

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863731, DTXSID401296197
Record name L-threo-3-Phenylserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-threo-3-Phenylserine

CAS RN

7695-56-9, 6254-48-4
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Hydroxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-L-serine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylserine, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-threo-3-Phenylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(βS)-β-Hydroxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-L-serine
Source European Chemicals Agency (ECHA)
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Record name PHENYLSERINE, THREO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JS Tou, BD Vineyard - The Journal of Organic Chemistry, 1984 - ACS Publications
… Among these, Vogler’s procedure, to our knowledge, is the only known example demonstrating the transformation from ihreo-/3-phenyl-L-serine (lb). This multistep procedure involved a …
Number of citations: 7 pubs.acs.org
JB Gilbert - Journal of the American Chemical Society, 1954 - ACS Publications
… rapidly cleaved at nine times the rate of //zreo-/3-phenyl-L-serine. The respective d isomers were … eryf/?ro-/3-Phenyl-L-serine was split at seven …
Number of citations: 11 pubs.acs.org
SS Tate, A Meister - … of the National Academy of Sciences, 1978 - National Acad Sciences
… Compounds with substitutions on the :-carbon atom of L-serine (eg, L-threonine and (3-phenyl-L-serine) do not inhibit in the presence of borate. 3-Hydroxy-L-aspartate (threo- and …
Number of citations: 336 www.pnas.org
W Herz, L Tsai - Journal of the American Chemical Society, 1954 - ACS Publications
… rapidly cleaved at nine times the rate of //zreo-/3-phenyl-L-serine. The respective d isomers were … eryf/?ro-/3-Phenyl-L-serine was split at seven …
Number of citations: 21 pubs.acs.org
T Watanabe, EE Snell - The Journal of Biochemistry, 1977 - academic.oup.com
… Thus /3-phenyl-L-serine has almost the same affinity for TPase as L-tryptophan, while La-amino-^phenylbutyrate, O-benzyl-L-serine and S-benzyl-Lcysteine have even higher affinities …
Number of citations: 82 academic.oup.com
VA Roberts, ME Garst, NE Torres - The Journal of Organic …, 1984 - ACS Publications
… Since the conversion of le to la by acidic hydrolysis is well-known, the hydrogenolysis route reported here completed a three-step sequence from threo-/3-phenyl-L-serine to L-…
Number of citations: 6 pubs.acs.org
C Berse, L Piche - The Journal of Organic Chemistry, 1956 - ACS Publications
The synthesis of peptides containing L-arginine has been delayed by the lack of appropriate meth-ods to cover its highly polar guanidino group under conditions that must be reversible …
Number of citations: 13 pubs.acs.org
SF Nelsen, SC Blackstock - The Journal of Organic Chemistry, 1984 - ACS Publications
… Among these, Vogler’s procedure, to our knowledge, is the only known example demonstrating the transformation from ihreo-/3-phenyl-L-serine (lb). This multistep procedure involved a …
Number of citations: 4 pubs.acs.org
C Jitrangsri - 1986 - search.proquest.com
Investigation on the synthesis of the C-13 side chain of taxol was carried out in order to prepare modified taxol derivatives by coupling of the side chain acid chloride to a suitably …
Number of citations: 6 search.proquest.com
SY Xu, L Zhou, Y Xu, HY Hong, C Dai… - Biotechnology and …, 2023 - Wiley Online Library
… Resultantly, the catalytic deamination activity of the mutant F114A/R229T toward 3-phenyl-l-serine is greatly improved, with the highest initial reaction rate (667 μM min −1 ) being 18-…
Number of citations: 3 onlinelibrary.wiley.com

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